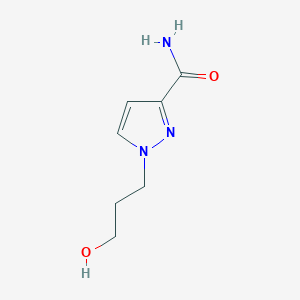
N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride is a complex organic compound that features a benzimidazole moiety linked to a tetrahydroquinoline structure via a butane-1,4-diamine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and formic acid or other suitable reagents.
Synthesis of Tetrahydroquinoline: Using cyclization reactions involving aniline derivatives and aldehydes.
Linking the Two Moieties: Through nucleophilic substitution reactions involving butane-1,4-diamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups on the benzimidazole or tetrahydroquinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, targeting specific enzymes or receptors in the body.
Industry
In industry, it might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.
Quinoline Derivatives: Like chloroquine and quinine, known for their antimalarial properties.
Uniqueness
What sets N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride apart is its unique combination of benzimidazole and tetrahydroquinoline moieties, which could confer distinct chemical and biological properties not found in other compounds.
Propiedades
Fórmula molecular |
C21H28ClN5 |
|---|---|
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H |
Clave InChI |
DBNMEMJSDAAGNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide](/img/structure/B12460380.png)
![ethyl 4-{5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B12460387.png)
![6-Amino-2-(2-{2-[2-(2-amino-3-hydroxypropanamido)-4-methylpentanamido]-3-methylpentanamido}acetamido)-N-(1-carbamoyl-2-methylpropyl)hexanamide](/img/structure/B12460391.png)

![12,12-dimethyl-7-phenyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B12460415.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12460417.png)
![4-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B12460438.png)
![7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12460442.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12460443.png)
![N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12460444.png)
![1-[[19-azanyl-7-(2-azanyl-2-oxidanylidene-ethyl)-10-(3-azanyl-3-oxidanylidene-propyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentakis(oxidanylidene)-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicos-4-yl]carbonyl]-N-[1-[(2-azanyl-2-oxidanylide](/img/structure/B12460451.png)
![2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12460452.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12460453.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B12460460.png)
